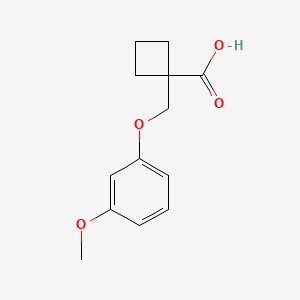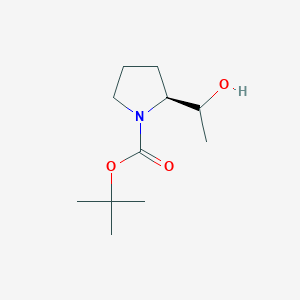
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.293 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydroxyethyl substituent. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(1-hydroxyethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic hydrolysis conditions
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Regeneration of the hydroxyethyl group
Substitution: Formation of carboxylic acids or substituted derivatives
Scientific Research Applications
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the tert-butyl ester group provides steric hindrance, enhancing selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Uniqueness
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the tert-butyl ester group also imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m0/s1 |
InChI Key |
JNNOAQQODYAQBD-GKAPJAKFSA-N |
Isomeric SMILES |
CC([C@@H]1CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
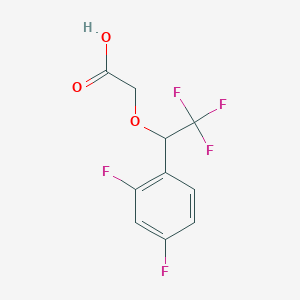
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

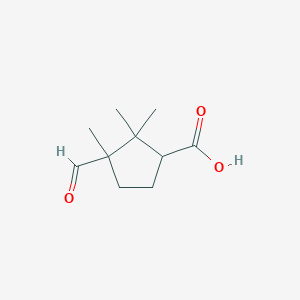
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
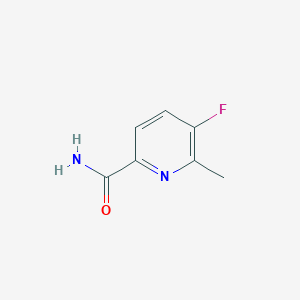
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
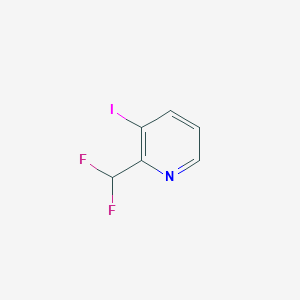

![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
